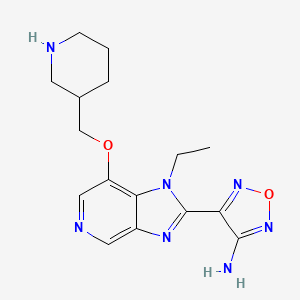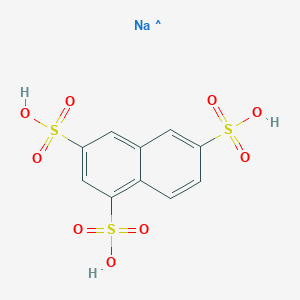![molecular formula C11H17N3S B15133944 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Thia-3,7-diazatricyclo[84002,7]tetradec-2-en-8-imine is a heterocyclic compound characterized by its unique tricyclic structure incorporating sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiourea derivative with a suitable diene in the presence of a catalyst can yield the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline production.
化学反応の分析
Types of Reactions
9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
Chemistry
In chemistry, 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to interact with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and resistance to degradation .
作用機序
The mechanism of action of 9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
- 3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0{2,7}]tetradeca-1(9),2(7),3,5-tetraene
- 9-Thia-3,7,11-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,11,13-tetraen-8-imine
Uniqueness
Compared to similar compounds, 9-Thia-3,7-diazatricyclo[84002,7]tetradec-2-en-8-imine stands out due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms
特性
分子式 |
C11H17N3S |
|---|---|
分子量 |
223.34 g/mol |
IUPAC名 |
9-thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine |
InChI |
InChI=1S/C11H17N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h8-9,12H,1-7H2 |
InChIキー |
KDISGPCNUXTUAS-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C3=NCCCN3C(=N)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
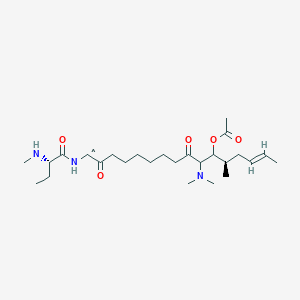
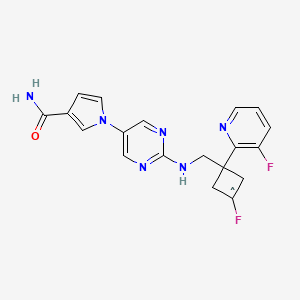
![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
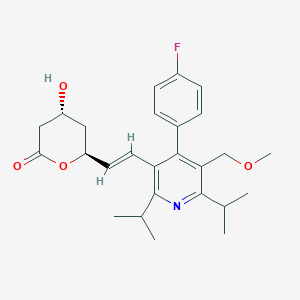
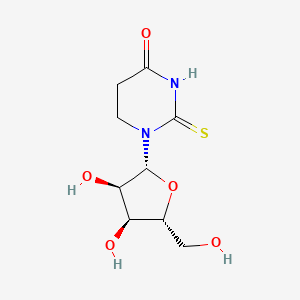
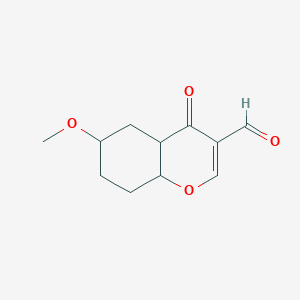
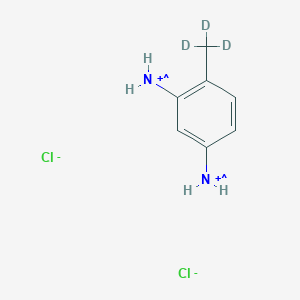
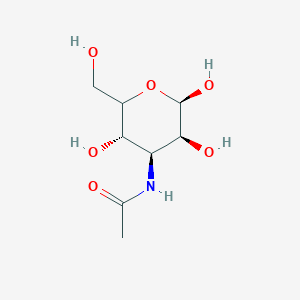
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)
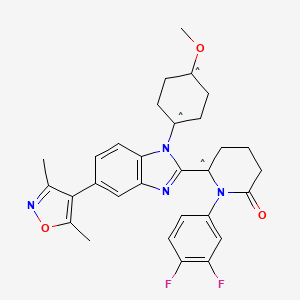
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
